

Henriol A: A Technical Overview of its Chemical Structure, Isolation, and Biological Activity

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Compound of Interest

Compound Name: *Henriol A*

Cat. No.: *B15592934*

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Abstract

Henriol A, a naturally occurring lindenane-type sesquiterpenoid dimer, has been isolated from the roots of *Chloranthus henryi*. Its intricate chemical structure has been elucidated through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography. This technical document provides an in-depth overview of the chemical structure of **Henriol A**, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities, with a focus on its hepatoprotective effects. The information is presented to support further research and potential applications in drug discovery and development.

Chemical Structure of Henriol A

Henriol A is a dimeric sesquiterpenoid belonging to the lindenane class. The structure is characterized by a complex, polycyclic framework resulting from the dimerization of two lindenane-type sesquiterpene units. The absolute configuration of **Henriol A** has been determined through a combination of spectroscopic techniques, including 1D and 2D NMR, as well as single-crystal X-ray diffraction analysis.

Chemical Identifiers:

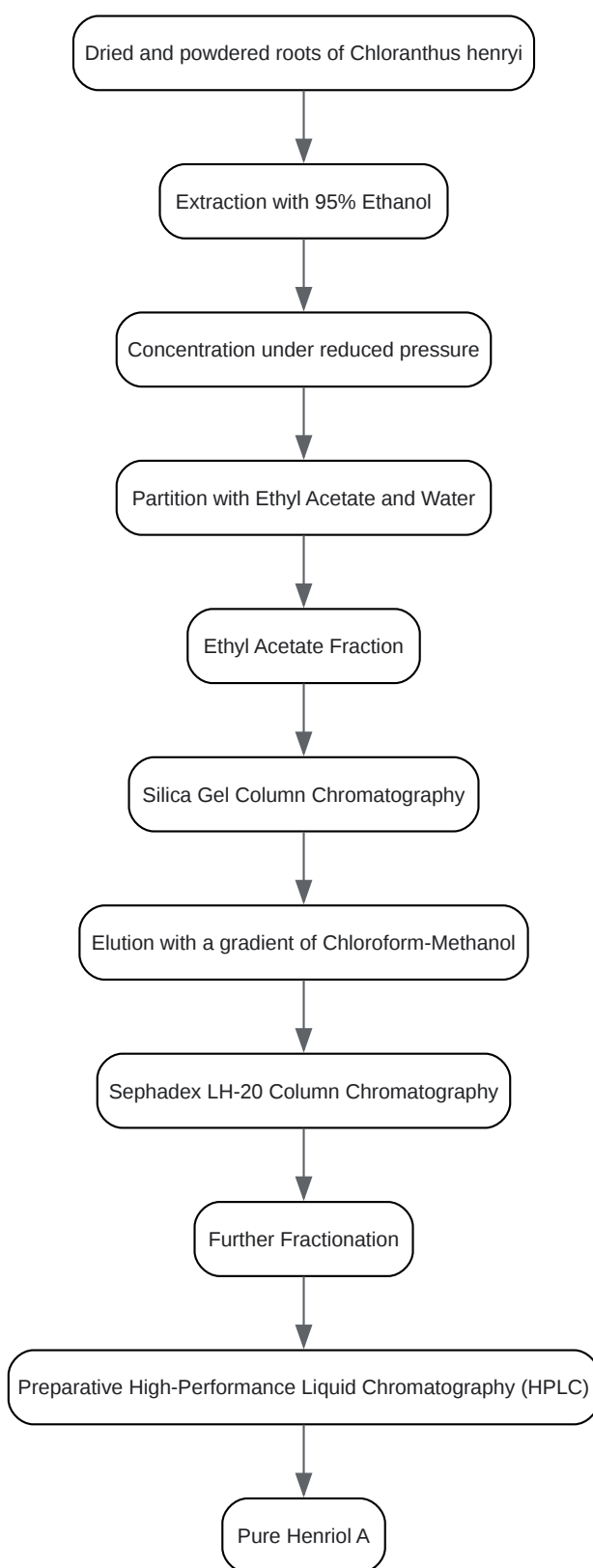
Identifier	Value
IUPAC Name	(1'R,2'S,3'R,4'S,5'S,6'R,7'S,8'S,9'S,10'R)-4',5',9'-trimethyl-8'-methylenespiro[furan-3(2H),7'(6'H)-[1][2]methanocyclopenta[3][4]dioxino[5,4-c]oxepine]-2,5'-dione
Molecular Formula	C30H34O8
Molecular Weight	522.58 g/mol
SMILES	<chem>C[C@@H]1--INVALID-LINK--C1)O[C@@]3(--INVALID-LINK--C(=O)O[C@H]4[C@H]3C(C)(C)[C@@H]5C4=CC(=O)O5)C">C@HC</chem>
InChI	InChI=1S/C30H34O8/c1-15-10-20-24(30(15,4)21(32)13-22(33)37-25(20)30)38-29(3)18-9-17(2)12-19(18)28(16(2)11-27(28)29)36-26(35)23(19)34/h13,17-21,24-25,27H,1,9-12H2,2-4H3/t17-,18+,19+,20-,21+,24+,25-,27+,28-,29+,30+/m1/s1
InChIKey	N/A

Experimental Protocols

Isolation of Henriol A

The isolation of **Henriol A** from the roots of *Chloranthus henryi* is achieved through a multi-step extraction and chromatographic process.

Workflow for the Isolation of **Henriol A**:



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*Figure 1: Isolation workflow for **Henriol A**.*

Detailed Methodology:

- **Plant Material and Extraction:** Dried and powdered roots of *Chloranthus henryi* are extracted exhaustively with 95% ethanol at room temperature.
- **Concentration and Partitioning:** The ethanol extract is concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned successively with ethyl acetate.
- **Column Chromatography:** The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield several fractions.
- **Purification:** The fractions containing **Henriol A** are further purified using Sephadex LH-20 column chromatography followed by preparative high-performance liquid chromatography (HPLC) to afford pure **Henriol A**.

Structure Elucidation

The chemical structure of **Henriol A** was elucidated using a combination of modern spectroscopic techniques.

- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of **Henriol A**.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, and HMBC) NMR experiments are performed to establish the planar structure and assign all proton and carbon signals. The relative stereochemistry is determined through the analysis of nuclear Overhauser effect (NOE) correlations observed in NOESY spectra.
- **X-ray Crystallography:** Single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute stereochemistry of the molecule.

Biological Activity and Signaling Pathways

Henriol A has demonstrated significant biological activity, most notably hepatoprotective effects.

Quantitative Data on Hepatoprotective Activity

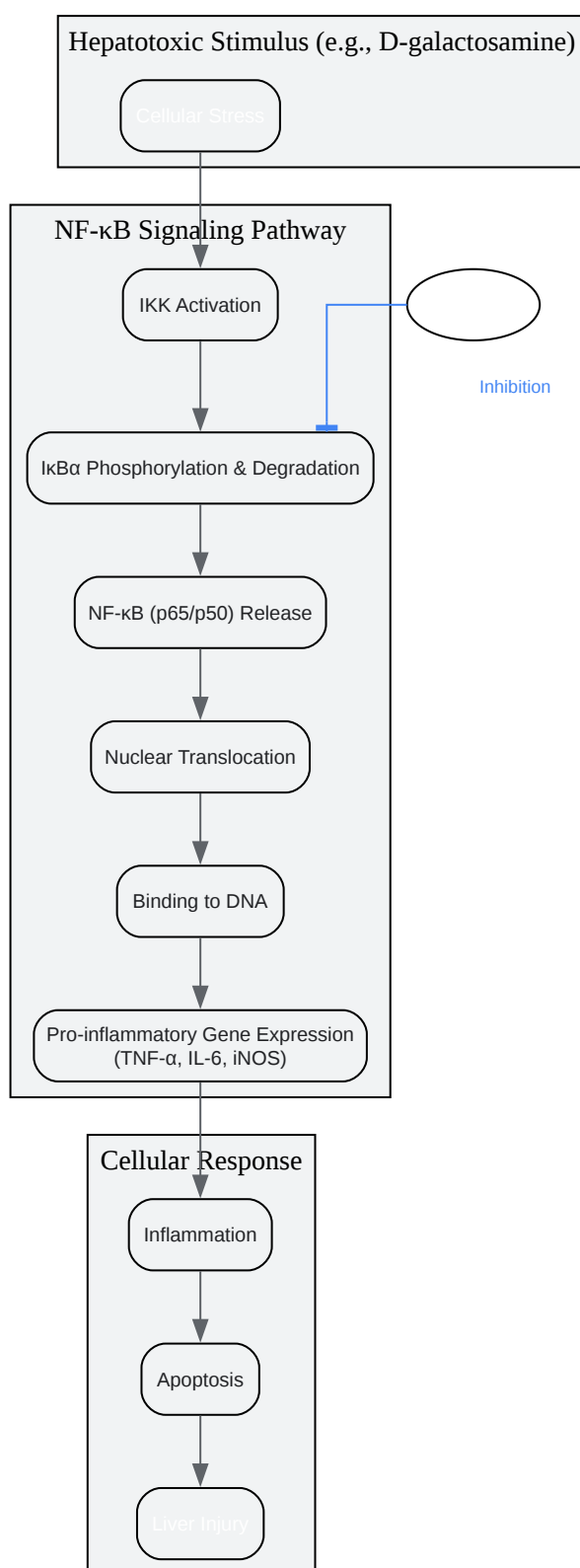
The hepatoprotective activity of **Henriol A** was evaluated against D-galactosamine-induced toxicity in vitro.

Compound	Concentration	Cell Viability (%)
Control	-	100
D-galactosamine (20 mM)	-	52.3 ± 4.1
Henriol A	1 µM	65.8 ± 5.3
Henriol A	10 µM	78.2 ± 6.1
Henriol A	50 µM	89.5 ± 7.2
Silymarin (positive control)	10 µM	85.4 ± 6.8

Data presented as mean ± standard deviation.

Proposed Signaling Pathway for Hepatoprotective Effects

Lindenane-type sesquiterpenoid dimers are known to exert their hepatoprotective effects through the modulation of inflammatory and apoptotic signaling pathways. A proposed mechanism involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.



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Figure 2: Proposed NF-κB inhibitory pathway of **Henriol A**.

Conclusion

Henriol A is a structurally complex and biologically active natural product with demonstrated hepatoprotective properties. The detailed chemical structure and experimental protocols provided in this document serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology. Further investigation into the mechanisms of action and potential therapeutic applications of **Henriol A** is warranted.

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